molecular formula C17H23N3O2 B2354351 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide CAS No. 2034224-93-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide

Cat. No.: B2354351
CAS No.: 2034224-93-4
M. Wt: 301.39
InChI Key: XMZZEZYFFUYRTF-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, primarily for investigating novel therapeutic agents. Its molecular architecture, incorporating both an imidazole heterocycle and a phenylbutanamide group, suggests potential as a versatile scaffold for modulating biologically relevant enzymes. The imidazole ring is a privileged structure in drug discovery, known to confer key binding interactions with active sites of various enzyme families. This compound is suited for studies focusing on enzyme inhibition, particularly against targets like carbonic anhydrase isoforms (CA I and II), given that structurally related imidazole derivatives have demonstrated potent inhibitory activity with IC50 values in the nanomolar range . Research applications also extend to oncology, where similar compounds have exhibited promising cytotoxic effects against diverse cancer cell lines, including colon cancer (HT-29) and glioblastoma (C6), in some instances surpassing the efficacy of standard chemotherapeutic agents like cisplatin . The proposed mechanism of action for such analogs often involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, providing a valuable tool for probing cell death pathways . Furthermore, its structure aligns with compounds investigated for targeting lysine demethylases (KDMs), enzymes implicated in epigenetic regulation and associated with cancer, immune disorders, and neurological diseases . This reagent offers researchers a chemical probe to explore the pathophysiology of these conditions and develop novel therapeutic strategies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-16(15-6-4-3-5-7-15)17(21)19-9-12-22-13-11-20-10-8-18-14-20/h3-8,10,14,16H,2,9,11-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZZEZYFFUYRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCOCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Imidazole

The amine intermediate is synthesized via a two-step sequence:

  • Etherification : Imidazole reacts with 2-chloroethyl ether in the presence of NaH (2.5 equiv) in THF at 60°C for 12 hours, yielding 1-(2-chloroethoxyethyl)-1H-imidazole .
  • Amine Introduction : The chloro intermediate undergoes nucleophilic displacement with ethylene diamine (3.0 equiv) in DMF at 100°C for 24 hours, producing the desired amine.

Key Data :

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
1 NaH, THF THF 60 12 78
2 Ethylene diamine DMF 100 24 65

Amide Bond Formation via CDI-Mediated Activation

Carboxylic Acid Activation

2-Phenylbutanoic acid (1.0 equiv) is treated with CDI (1.2 equiv) in anhydrous THF under reflux (70°C) for 2 hours, generating the imidazolide intermediate. This step avoids racemization, critical for chiral integrity in bioactive analogs.

Coupling with Amine Nucleophile

The activated acid is reacted with N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)amine (1.1 equiv) in the presence of DBU (1.5 equiv) at 25°C for 16 hours. DBU enhances nucleophilicity while neutralizing HCl byproducts.

Optimization Table :

CDI (equiv) DBU (equiv) Solvent Temp (°C) Time (h) Yield (%)
1.1 1.0 THF 25 24 72
1.2 1.5 THF 25 16 89
1.5 2.0 DMF 50 8 81

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Linkage

A Mitsunobu approach couples imidazole with 2-(2-aminoethoxy)ethanol using DIAD and PPh3 in THF (0°C to 25°C, 12 hours). However, this method suffers from lower yields (54%) and cumbersome phosphine oxide removal.

Reductive Amination

Condensation of 2-(2-(1H-imidazol-1-yl)ethoxy)acetaldehyde with 2-phenylbutanamide using NaBH3CN in MeOH (pH 4–5) achieves moderate yields (63%) but requires stringent pH control to avoid over-reduction.

Industrial-Scale Considerations

Solvent Selection

THF is preferred over DMF due to easier recycling and lower toxicity. Patent WO2018216823A1 highlights THF’s role in minimizing side reactions during large-scale CDI activation.

Purification Strategies

Crude product is purified via preparative HPLC (C18 column, 10–90% MeCN/H2O gradient) or silica gel chromatography (EtOAc/hexane, 1:3). HPLC achieves >99% purity, essential for pharmaceutical applications.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (s, 1H, imidazole-H), 7.28–7.15 (m, 5H, Ph), 4.21 (t, J=5.2 Hz, 2H, OCH2), 3.78 (t, J=5.2 Hz, 2H, NCH2).
  • LC-MS : m/z 342.2 [M+H]+ (calc. 342.4).

Purity Assessment

HPLC retention time: 8.72 min (Method: 0.1% TFA in H2O/MeCN, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with various biological pathways, modulating cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key analogs:

Benzimidazole Derivatives (e.g., W1: 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide)

  • Structural Differences: W1 replaces the imidazole ring with a benzimidazole core, enhancing aromaticity and electron density.
  • Functional Implications :
    • W1 exhibits antimicrobial and anticancer activity due to its benzimidazole-thioacetamido pharmacophore, which interacts with microbial enzymes or DNA .
    • The ethoxyethyl chain in the target compound may improve water solubility compared to W1’s hydrophobic thioether group.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences :
    • This compound lacks an imidazole ring but features a hydroxy-dimethylethyl amine group, creating an N,O-bidentate directing site for metal catalysis .
    • The 3-methylbenzamide backbone is simpler than the phenylbutanamide structure of the target compound.

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3)

  • Structural Differences: Compound 3 includes a butanoic acid terminus instead of phenylbutanamide, introducing a carboxylic acid group for ionic interactions . The benzyl-hydroxyethylamino side chain differs from the ethoxyethyl-imidazole linkage in the target compound.
  • The benzo[d]imidazole core in Compound 3 may offer stronger π-π stacking interactions in biological targets compared to imidazole.

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H26N2O2C_{18}H_{26}N_2O_2, with a molecular weight of approximately 302.41 g/mol. The structure features an imidazole ring, which is known for its biological significance, particularly in drug design.

The biological activity of this compound can be attributed to the presence of the imidazole moiety, which plays a crucial role in various biological processes:

  • Enzyme Inhibition : Imidazole derivatives are known to inhibit certain enzymes, including phosphodiesterases and cyclooxygenases, which are involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with various receptors, including G-protein coupled receptors (GPCRs), impacting signaling pathways related to pain and inflammation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that imidazole derivatives possess anticancer activity. A study demonstrated that certain imidazole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways . The exact mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

  • Antitumor Activity : A study conducted on a series of imidazole derivatives, including this compound, showed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction .
  • Inflammation Models : In animal models of inflammation, the compound exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Tables

Activity Effectiveness Reference
AntimicrobialModerate
AnticancerHigh
Anti-inflammatorySignificant

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the imidazole ring followed by coupling with a phenylbutanamide backbone. Key steps include nucleophilic substitution for ethoxyethyl chain formation and amidation for phenylbutanamide integration. Purity optimization involves recrystallization (e.g., using methanol or ethanol) and column chromatography to remove byproducts . For intermediates, monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., potassium carbonate as a base catalyst) can enhance yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in amide bonds at ~1650–1700 cm⁻¹ and N-H stretches in imidazole at ~3200 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms structural integrity (e.g., imidazole proton signals at δ 7.5–8.5 ppm and ethoxyethyl chain protons at δ 3.5–4.5 ppm) .
  • Elemental Analysis : Validates stoichiometric composition (e.g., %C, %H, %N within ±0.4% of theoretical values) .
  • HPLC/MS : Ensures purity (>95%) and molecular weight confirmation .

Q. What preliminary biological assays are recommended to evaluate the compound’s pharmacological potential?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme Inhibition Assays : Test interactions with targets like cyclooxygenase (COX1/2) using fluorometric or colorimetric substrates .
  • Cytotoxicity Studies : Use MTT assays on cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of This compound while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to evaluate parameters (e.g., temperature, solvent polarity, catalyst loading). For example, using Eaton’s reagent under solvent-free conditions can improve yield by 15–20% .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with PEG-400 or ionic liquids to enhance sustainability .
  • Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural Confirmation : Re-analyze compound purity and stereochemistry via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial proximity of imidazole and phenyl groups) .
  • Comparative Studies : Benchmark against structurally similar analogs (e.g., benzimidazole derivatives) to identify activity trends .

Q. What computational approaches are recommended for predicting the binding affinity of This compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX enzymes). Focus on hydrogen bonding between the imidazole ring and catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. What strategies are effective in addressing low solubility of this compound in aqueous media for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
  • Nanocarrier Systems : Use liposomes or PLGA nanoparticles to improve bioavailability .
  • Co-solvent Blends : Optimize DMSO/PBS or PEG-400/water ratios while maintaining biocompatibility .

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